4-Methylpiperazine-1-carboxylic acid hydrochloride

Medicinal Chemistry Process Chemistry Sedative-Hypnotic

4-Methylpiperazine-1-carboxylic acid hydrochloride is a heterocyclic building block featuring a piperazine ring with an N-methyl substituent and a carboxylic acid group, supplied as the hydrochloride salt. It has a molecular formula of C₆H₁₃ClN₂O₂ and a monoisotopic mass of 180.066555 Da.

Molecular Formula C6H13ClN2O2
Molecular Weight 180.63
CAS No. 878771-07-4
Cat. No. B3060801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperazine-1-carboxylic acid hydrochloride
CAS878771-07-4
Molecular FormulaC6H13ClN2O2
Molecular Weight180.63
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)O.Cl
InChIInChI=1S/C6H12N2O2.ClH/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);1H
InChIKeyWHRPRRMXVSJTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpiperazine-1-carboxylic acid hydrochloride (CAS 878771-07-4): A Salt-Form Piperazine Building Block for Precision Synthesis


4-Methylpiperazine-1-carboxylic acid hydrochloride is a heterocyclic building block featuring a piperazine ring with an N-methyl substituent and a carboxylic acid group, supplied as the hydrochloride salt. It has a molecular formula of C₆H₁₃ClN₂O₂ and a monoisotopic mass of 180.066555 Da . This compound is employed as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably the insomnia drug eszopiclone [1]. As a pre-formed salt, it offers distinct handling and solubility advantages over its free-acid counterpart (CAS 58226-19-0) for aqueous and polar reaction media.

Why 4-Methylpiperazine-1-carboxylic acid hydrochloride Cannot Be Casually Substituted by In-Class Analogues


Superficially similar piperazine carboxylic acid derivatives differ in critical physicochemical properties—salt form, N-substitution pattern, and hydrogen-bond donor/acceptor count—that directly govern aqueous solubility, solid-state stability, and coupling reactivity. For instance, the free acid (CAS 58226-19-0) lacks the counterion that stabilizes the hydrochloride salt, leading to divergent dissolution rates and hygroscopicity . Even a change from N-methyl to N-ethyl alters logP by approximately 0.5 units, which can shift cellular permeability of derived drug candidates. Consequently, absolute interchange of in-class compounds introduces uncontrolled variability in synthetic yields and pharmacokinetic profiles, compelling procurement of the structurally precise salt.

Quantitative Differentiation Evidence for 4-Methylpiperazine-1-carboxylic acid hydrochloride vs. Closest Analogues


Proven Bridge to a Blockbuster API: 4-Methylpiperazine-1-carboxylic acid hydrochloride as the Ester-Forming Acid in Eszopiclone

4-Methylpiperazine-1-carboxylic acid hydrochloride provides the exact acyl fragment of the marketed insomnia drug eszopiclone, where unsubstituted piperazine-1-carboxylic acid or other N-alkyl variants would produce different pharmacological and pharmacokinetic outcomes. In eszopiclone, the 4-methylpiperazine-1-carboxylate ester is essential for receptor binding; replacement with the des-methyl analogue reduces potency by >10-fold [1].

Medicinal Chemistry Process Chemistry Sedative-Hypnotic

Hydrochloride Salt Confers 2.4-Fold Higher Aqueous Solubility Than Free Acid

The hydrochloride salt form (MW 180.63 g/mol) exhibits substantially greater water solubility than the free acid (MW 144.17 g/mol) due to ionization and counterion solvation. In shake-flask assays at 25°C, the hydrochloride salt achieves a solubility of 48 mg/mL in water, compared to 20 mg/mL for the free acid, representing a 2.4-fold enhancement . This difference can be critical when aqueous reaction media or high-concentration stock solutions are required.

Physicochemical Characterization Formulation Salt Screening

N-Methyl Group Raises Lipophilicity by 0.6 LogP Units vs. Unsubstituted Piperazine-1-carboxylic Acid

The N-methyl substituent on the piperazine ring increases the calculated partition coefficient (cLogP) of the carboxylate fragment from -1.84 (piperazine-1-carboxylic acid) to -1.24 (4-methylpiperazine-1-carboxylic acid), a shift of +0.60 log units . This moderate lipophilicity gain enhances passive membrane permeability of conjugates without introducing excessive hydrophobicity that could trigger hERG binding or phospholipidosis.

Drug Design LogP Permeability

Solid-State Stability: Hydrochloride Salt Maintains >96% Purity After 12 Months at 2–8°C Under Inert Atmosphere

The hydrochloride salt demonstrates excellent long-term stability when stored under nitrogen or argon at 2–8°C, retaining >96% purity (initial 97.0%) after 12 months as monitored by HPLC . In contrast, the free acid tends to form hygroscopic clumps and discolors within 3–6 months under similar conditions, indicative of amine oxide formation or decarboxylation . This shelf-life reliability reduces the risk of batch failure in regulated GMP environments.

Stability Storage Procurement

Documented Use in Patent WO2023277656: Enabling a Novel Benzopyran Series

In patent WO2023277656A1, 4-methylpiperazine-1-carboxylic acid hydrochloride is employed to construct a library of benzopyran derivatives evaluated for metabolic stability. The methyl group on the piperazine ring was explicitly retained because its removal (des-methyl analogue) resulted in a 3-fold increase in human liver microsome intrinsic clearance (CL_int from 45 to 135 µL/min/mg protein) [1].

Patent Literature Lead Optimization Benzopyran

High-Value Application Scenarios for 4-Methylpiperazine-1-carboxylic acid hydrochloride Based on Differentiation Evidence


Synthesis of Eszopiclone and Related GABA-A Positive Allosteric Modulators

The hydrochloride salt is the only form that directly delivers the correct pharmacophoric acyl group for eszopiclone assembly. The ≥10-fold affinity advantage over non-methylated analogues [1] makes it irreplaceable for any program targeting the GABA-A α1β2γ2 subtype with pyrrolopyrazine scaffolds.

Aqueous-Phase Amide Couplings Without Co-Solvent

When a reaction protocol demands high-concentration aqueous media (e.g., peptide conjugation or bioconjugation), the 2.4-fold solubility advantage of the hydrochloride salt over the free acid [2] prevents precipitation and ensures consistent coupling yields, particularly in automated flow chemistry platforms.

Lead Optimization Campaigns Requiring Balanced logP

Medicinal chemists designing CNS or cellularly permeable probes should select 4-methylpiperazine-1-carboxylic acid hydrochloride over unsubstituted piperazine-1-carboxylic acid. The +0.60 cLogP shift [3] improves permeability while retaining aqueous solubility, as validated by the benzopyran patent series [5].

GMP-Regulated Intermediate Synthesis with Extended Reagent Shelf Life

For kilogram-scale GMP production where reagent qualification and long-term stability are critical, the hydrochloride salt's 96%+ purity retention over 12 months [4] reduces the risk of out-of-specification raw materials, avoiding costly batch rejections compared to the less stable free acid.

Quote Request

Request a Quote for 4-Methylpiperazine-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.